molecular formula C18H18N2O B2937566 N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1155989-10-8

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide

Cat. No. B2937566
CAS RN: 1155989-10-8
M. Wt: 278.355
InChI Key: INCCOSWVDMMWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on the body.

Mechanism of Action

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ by N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has been shown to have a number of biochemical and physiological effects on the body. These include:
- Increased fatty acid oxidation in skeletal muscle and adipose tissue
- Increased glucose uptake in skeletal muscle
- Increased mitochondrial biogenesis in skeletal muscle and adipose tissue
- Reduced inflammation in adipose tissue
- Improved insulin sensitivity
- Reduced triglyceride levels in the liver
- Reduced LDL cholesterol levels
- Increased HDL cholesterol levels

Advantages and Limitations for Lab Experiments

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its effects on metabolism and cardiovascular function. However, there are also some limitations to its use. It has been shown to have some off-target effects on other nuclear receptors, and its long-term safety has not been fully established.

Future Directions

There are a number of future directions for research on N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide. These include:
- Further investigation of its potential therapeutic uses in metabolic and cardiovascular diseases
- Development of more selective PPARδ agonists with fewer off-target effects
- Investigation of its effects on other tissues and organs, such as the brain and immune system
- Investigation of its long-term safety and potential side effects
- Development of new methods for synthesizing and purifying the compound.

Synthesis Methods

The synthesis of N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide involves the reaction of 4-(propan-2-yl)aniline with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in animal models of metabolic disorders such as diabetes and obesity. It has also been investigated for its potential use in the treatment of cardiovascular diseases such as atherosclerosis and heart failure.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)13-7-9-14(10-8-13)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCCOSWVDMMWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide

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